ERK-IN-3 benzenesulfonate is derived from a thienyl benzenesulfonate scaffold. It has been identified through virtual screening methods and further validated through biological assays that demonstrate its efficacy as an inhibitor of the ERK pathway. This compound belongs to the class of small-molecule inhibitors specifically designed to target the MAPK/ERK signaling cascade, which is often dysregulated in various cancers, including melanoma and colorectal cancer .
The synthesis of ERK-IN-3 benzenesulfonate typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) and yields for each step are crucial for optimizing synthesis and ensuring reproducibility .
The molecular structure of ERK-IN-3 benzenesulfonate features a thienyl group attached to a benzenesulfonate moiety. The compound's structure can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
ERK-IN-3 benzenesulfonate undergoes various chemical reactions that are relevant to its mechanism of action:
The mechanism by which ERK-IN-3 exerts its effects involves several key processes:
ERK-IN-3 benzenesulfonate exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time .
ERK-IN-3 benzenesulfonate has significant applications in scientific research, particularly in the fields of cancer biology and pharmacology:
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 2361643-62-9